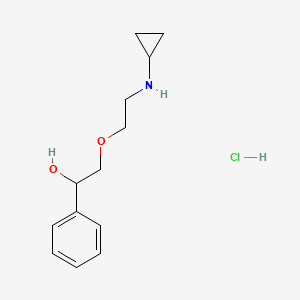
alpha-((2-(Cyclopropylamino)ethoxy)methyl)benzenemethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-((2-(Cyclopropylamino)ethoxy)methyl)benzenemethanol hydrochloride is a chemical compound with a complex structure that includes a cyclopropylamino group, an ethoxy group, and a benzenemethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((2-(Cyclopropylamino)ethoxy)methyl)benzenemethanol hydrochloride typically involves multiple steps. One common method includes the reaction of benzenemethanol with an ethoxy group and a cyclopropylamino group under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Alpha-((2-(Cyclopropylamino)ethoxy)methyl)benzenemethanol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used in acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, typically used in anhydrous conditions.
Substitution: Common reagents include nucleophiles like hydroxide ions or electrophiles like alkyl halides, often used in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives depending on the substituents involved.
Scientific Research Applications
Alpha-((2-(Cyclopropylamino)ethoxy)methyl)benzenemethanol hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or activation.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of alpha-((2-(Cyclopropylamino)ethoxy)methyl)benzenemethanol hydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanol, α-methyl-: A compound with a similar benzenemethanol moiety but different substituents.
Benzenemethanol, α-[1-(methylamino)ethyl]-: Another compound with a similar structure but different functional groups.
Uniqueness
Alpha-((2-(Cyclopropylamino)ethoxy)methyl)benzenemethanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
131963-21-8 |
|---|---|
Molecular Formula |
C13H20ClNO2 |
Molecular Weight |
257.75 g/mol |
IUPAC Name |
2-[2-(cyclopropylamino)ethoxy]-1-phenylethanol;hydrochloride |
InChI |
InChI=1S/C13H19NO2.ClH/c15-13(11-4-2-1-3-5-11)10-16-9-8-14-12-6-7-12;/h1-5,12-15H,6-10H2;1H |
InChI Key |
GDZQFTSKQCFHIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCCOCC(C2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















